Barbital

Description

Barbital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression. This compound is a schedule IV controlled drug.

A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression.

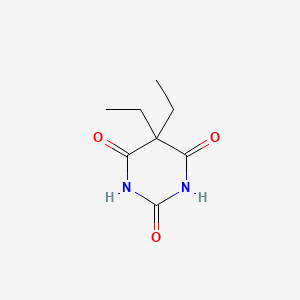

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022643 | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-44-3 | |

| Record name | Barbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbital [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barbital mechanism of action on GABA-A receptors

## Barbital's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prototypical member of the barbiturate (B1230296) class of drugs, exerts its primary pharmacological effects through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed examination of this compound's mechanism of action, focusing on its interaction with the GABA-A receptor, the consequent physiological effects, and the experimental methodologies used to elucidate these processes. Quantitative data are presented to offer a clear comparative analysis of this compound's effects, and key signaling and experimental workflows are visualized to enhance understanding.

Introduction to GABA-A Receptors and this compound

GABA-A receptors are ligand-gated ion channels that play a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2][3] These receptors are pentameric structures composed of various subunits that form a central chloride (Cl⁻) ion-permeable pore.[2][4] The binding of the endogenous neurotransmitter GABA to its specific site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[3][4] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[4][5]

Barbiturates, including this compound and its derivatives like phenothis compound (B1680315) and pentothis compound (B6593769), are a class of CNS depressants that enhance the function of GABA-A receptors.[3][6][7] Their sedative, hypnotic, and anticonvulsant properties are primarily attributed to this potentiation of GABAergic inhibition.[1][8]

Core Mechanism of Action: Allosteric Modulation

This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site on the GABA-A receptor complex.[5][7][9] This binding induces a conformational change that positively modulates the receptor's function in two primary, concentration-dependent ways.

Potentiation of GABA-ergic Currents

At lower, clinically relevant concentrations, this compound significantly potentiates the effect of GABA.[1][10] It does this by increasing the duration of the Cl⁻ channel opening events initiated by GABA binding.[5][7][11] This prolonged channel opening leads to a greater influx of Cl⁻ ions for each GABA binding event, thereby enhancing the inhibitory postsynaptic current (IPSC).[9][12] Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the open state.[7][11] This fundamental difference in mechanism contributes to the more profound CNS depression and lower therapeutic index of barbiturates.

Direct Gating of the GABA-A Receptor

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[1][6][10][13] This direct agonistic action leads to a significant Cl⁻ influx and profound neuronal inhibition, which underlies the anesthetic effects and the high toxicity associated with barbiturate overdose.[7]

Channel Blockade at Very High Concentrations

At very high, supratherapeutic concentrations (in the millimolar range), barbiturates can also act as channel blockers, physically occluding the pore of the GABA-A receptor and preventing ion flow.[1][13][14][15] This effect contributes to the complex dose-response relationship of these drugs.

Signaling Pathway Visualization

The following diagram illustrates the modulatory effect of this compound on the GABA-A receptor signaling pathway.

Caption: this compound allosterically modulates the GABA-A receptor to prolong Cl- channel opening.

Quantitative Data on this compound's Effects

The interaction of barbiturates with GABA-A receptors has been quantified through various electrophysiological and binding studies. The data below, primarily from studies on pentothis compound and phenothis compound (structurally and functionally similar to this compound), are summarized for comparative analysis.

| Parameter | Compound | Value | Receptor/System | Significance |

| Potentiation of GABA Response (EC₅₀) | Pentothis compound | 94 µM[14][15] | Rat Hippocampal Neurons | Concentration for 50% maximal enhancement of a 1 µM GABA response. |

| Phenothis compound | 0.89 mM[14][15] | Rat Hippocampal Neurons | Lower potency compared to pentothis compound in potentiating GABA effects. | |

| Pentothis compound | 20-35 µM[16] | Human α1β2γ2s, α6β2γ2s | Affinity for potentiation is consistent across different α subunits. | |

| Direct Activation (EC₅₀) | Pentothis compound | 0.33 mM[14][15] | Rat Hippocampal Neurons | Concentration for 50% maximal direct activation of Cl⁻ current. |

| Phenothis compound | 3.0 mM[14][15] | Rat Hippocampal Neurons | Requires significantly higher concentrations for direct gating than pentothis compound. | |

| Pentothis compound (α6-containing) | 58 µM[16] | Human α6β2γ2s Receptors | Demonstrates high affinity and efficacy for direct activation on specific receptor subtypes. | |

| Channel Block (IC₅₀) | Pentothis compound | 2.8 mM[14][15] | Rat Hippocampal Neurons | Concentration causing 50% block of potentiated GABA currents. |

| Phenothis compound | 12.9 mM[14][15] | Rat Hippocampal Neurons | Higher concentration required for channel block compared to pentothis compound. | |

| Effect on Channel Kinetics | Pentothis compound (50 µM) | Increases mean open time[17] | Mouse Spinal Neurons | Shifts channel to longest open state, prolonging Cl⁻ influx. |

| Phenothis compound (500 µM) | Increases mean open time[17] | Mouse Spinal Neurons | Reduces frequency of short openings and increases frequency of long openings. | |

| Pentothis compound (40 µM) | Changes open-time components | Recombinant α1β2γ2L Receptors | Induces additional, longer-duration open states of the channel.[1] |

Key Experimental Protocols

The quantitative data presented above are derived from sophisticated experimental techniques. The following sections detail the core methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for measuring the flow of ions across a cell membrane, providing real-time data on ion channel activity.[18]

Objective: To measure GABA-A receptor-mediated chloride currents in response to GABA and to quantify the modulatory effects of this compound.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells transiently transfected with specific GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2L) or cultured primary neurons are used.[1][19]

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution designed to mimic the cell's interior, with a known Cl⁻ concentration.[20]

-

Seal Formation: The micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.[20]

-

Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell's interior.[20]

-

Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -70 mV) by the patch-clamp amplifier.[18][21]

-

Drug Application: A rapid solution exchange system applies controlled concentrations of GABA, this compound, or a combination of both to the cell.[18][19]

-

Data Acquisition: The amplifier records the current required to maintain the holding potential. An inward flow of Cl⁻ (at typical holding potentials) is recorded as an inward current, the amplitude and kinetics of which are analyzed to determine drug effects.[18]

Caption: Workflow for a whole-cell patch-clamp experiment to study GABA-A receptor modulation.

Radioligand Binding Assay

This technique is used to determine the affinity (i.e., the Kd or Ki) of a drug for a specific receptor site.

Objective: To quantify the binding affinity of this compound or its analogs to the barbiturate site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to centrifugation to isolate a membrane fraction rich in GABA-A receptors.[22]

-

Assay Setup: The membrane preparation is incubated in a buffer solution containing:

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set time to allow the binding to reach equilibrium.[22]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The receptors and bound ligands are trapped on the filter, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[22]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined. The inhibitory constant (Ki) can then be calculated to reflect the drug's affinity for the site.

Conclusion

This compound's mechanism of action is a classic example of allosteric modulation. By binding to a site on the GABA-A receptor distinct from that of the endogenous ligand, it profoundly enhances inhibitory neurotransmission. At low concentrations, it potentiates GABA's effect by prolonging chloride channel open time, while at higher concentrations, it can directly gate the channel. This dual mechanism accounts for its range of effects from sedation to anesthesia and highlights the critical role of the GABA-A receptor in the pharmacology of CNS depressants. The experimental protocols of patch-clamp electrophysiology and radioligand binding assays remain indispensable tools for characterizing these interactions and for the development of new, safer modulators of the GABAergic system.

References

- 1. Modulation of GABAA receptor channel gating by pentothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. What is the mechanism of Phenothis compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

- 8. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothis compound - Wikipedia [en.wikipedia.org]

- 10. Activation of α6-containing GABAA receptors by pentothis compound occurs through a different mechanism than activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PDSP - GABA [kidbdev.med.unc.edu]

- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Modern Sedatives: A Technical History of Diethylbarbituric Acid (Veronal)

Published: December 15, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth historical account of the discovery and development of diethylbarbituric acid, the first commercially successful barbiturate (B1230296) hypnotic, marketed as Veronal. It details the scientific context of its synthesis by Emil Fischer and Joseph von Mering in 1902, building upon the foundational work of Adolf von Baeyer. This paper includes a reconstruction of the probable synthesis protocol, a summary of the initial pharmacological data from animal and human trials, and a discussion of the early structure-activity relationship theories that guided its discovery. All quantitative data is presented in tabular format, and key processes are visualized using logical diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Quest for a Perfect Hypnotic

At the close of the 19th century, the pharmacopeia of hypnotic and sedative agents was limited and fraught with issues. Bromides, chloral (B1216628) hydrate, and paraldehyde (B1678423) were common, but they suffered from unpleasant tastes, significant side effects, and a narrow therapeutic window. The scientific community was in active pursuit of a safe, reliable, and effective sleep-inducing agent.

The story of diethylbarbituric acid begins with the German chemist Adolf von Baeyer. In 1864, he first synthesized the parent compound, barbituric acid, by condensing urea (B33335) with malonic acid.[1][2] However, barbituric acid itself was found to be pharmacologically inactive.[3][4] The breakthrough came nearly four decades later.

The Discovery by Fischer and von Mering

In 1902, the Nobel laureate chemist Emil Fischer and the physician Joseph von Mering, working at Bayer, turned their attention to the derivatives of barbituric acid.[3][5][6] Their collaboration was based on the prevailing hypothesis that introducing certain chemical groups, specifically ethyl groups, could impart hypnotic properties to a molecule.[7] This line of reasoning led them to synthesize a new derivative: 5,5-diethylbarbituric acid.

Their discovery, published in their seminal 1903 paper, "Ueber eine neue Klasse von Schlafmitteln" (On a New Class of Hypnotics), detailed the potent sleep-inducing effects of the new compound in dogs.[1][8] The initial animal experiments clearly demonstrated a reliable sedative and hypnotic effect.[6][9] Fischer patented the compound, and in 1904, the pharmaceutical company Bayer began marketing it under the trade name Veronal.[3][8] The name was reportedly suggested by von Mering, who considered Verona, Italy, to be the most peaceful place he knew.[3] Veronal was the first commercially available barbiturate and marked the beginning of a new era in sedative-hypnotic therapy.[7]

Experimental Protocols

While the original 1903 publication by Fischer and von Mering lacks the detailed step-by-step format of modern experimental sections, the chemical synthesis and the protocol of the first human trials can be reconstructed based on contemporary chemical practices and subsequent publications.

Synthesis of 5,5-Diethylbarbituric Acid

The synthesis was achieved through the condensation of diethyl 2,2-diethylmalonate with urea, using sodium ethoxide as a strong base catalyst. The following protocol is a representative procedure based on well-established methods for barbiturate synthesis from that era.

Objective: To synthesize 5,5-diethylbarbituric acid from diethyl 2,2-diethylmalonate and urea.

Materials:

-

Diethyl 2,2-diethylmalonate

-

Urea, dry

-

Sodium metal

-

Absolute ethanol (B145695)

-

Hydrochloric acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if necessary. This creates a solution of sodium ethoxide in ethanol.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl 2,2-diethylmalonate. Separately, dissolve dry urea in hot absolute ethanol and add this solution to the flask.

-

Condensation Reaction: Heat the mixture under reflux for several hours. A white precipitate, the sodium salt of diethylbarbituric acid, will form.

-

Isolation: After the reaction is complete, add hot water to dissolve the precipitate.

-

Acidification: Carefully acidify the solution with concentrated hydrochloric acid while stirring. This protonates the salt, causing the free 5,5-diethylbarbituric acid to precipitate out of the solution as a white crystalline powder.

-

Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold water to remove impurities, and dry. The result is an odorless, slightly bitter, white crystalline powder.[7]

Initial Human Pharmacological Trials (1904)

The first clinical trials on humans were conducted by Hermann von Husen, a young psychiatrist who suffered from sleep disorders.[3] He documented his self-experimentation in a 1904 publication, providing the first quantitative data on the effects of Veronal in humans.

Objective: To determine the hypnotic efficacy and side-effect profile of Veronal in a human subject.

Subject: Hermann von Husen.

Methodology:

-

Trial 1: A single oral dose of 0.5 grams of Veronal was administered.

-

Trial 2: On a subsequent night, a single oral dose of 1.0 gram of Veronal was administered.

-

Data Collection: The subject recorded the time to onset of sleep, the total duration of sleep, and the qualitative experience upon waking.

Results: A summary of the quantitative results is presented in Table 1. Von Husen reported that after 10-15 minutes, he experienced a growing state of listlessness that led to a deep sleep in approximately 30 minutes. After the 0.5 g dose, he awoke feeling fresh and rested. After the 1.0 g dose, he noted some difficulty in getting out of bed the next morning.[3]

Quantitative Data Summary

The early investigations established the initial therapeutic and toxic dosage ranges for diethylbarbituric acid (Veronal).

| Parameter | Value | Source |

| Pre-clinical Testing | ||

| Test Species | Dog | Fischer & von Mering, 1903[3][6] |

| Observed Effect | Effective induction of sleep | Fischer & von Mering, 1903[3][6] |

| Human Clinical Data | ||

| Subject | Hermann von Husen | von Husen, 1904[3] |

| Dose 1 | 0.5 g | von Husen, 1904[3] |

| Sleep Duration (Dose 1) | 8 hours | von Husen, 1904[3] |

| Dose 2 | 1.0 g | von Husen, 1904[3] |

| Sleep Duration (Dose 2) | 9 hours | von Husen, 1904[3] |

| Onset of Action | ~30 minutes to deep sleep | von Husen, 1904[3] |

| General Dosage Info | ||

| Therapeutic Dose | 0.6 – 1.0 grams (10-15 grains) | Early 20th Century Pharmacopeia[7] |

| Estimated Lethal Dose | 3.5 – 4.4 grams (55-68 grains) | Early 20th Century Pharmacopeia[7] |

Table 1: Summary of Early Quantitative Data for Diethylbarbituric Acid (Veronal).

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the condensation reaction for synthesizing diethylbarbituric acid.

Caption: Chemical synthesis workflow for diethylbarbituric acid.

Early Structure-Activity Relationship (SAR) Hypothesis

The discovery of Veronal was not serendipitous but was guided by a specific chemical hypothesis. The diagram below illustrates the logical relationship between the parent compound and its active derivative as understood by Fischer and von Mering.

Caption: Guiding structure-activity hypothesis for Veronal's discovery.

Conclusion

The discovery of diethylbarbituric acid by Fischer and von Mering was a landmark achievement in medicinal chemistry and pharmacology. It was a direct result of a hypothesis-driven approach to drug design, based on the systematic modification of a known chemical scaffold. Marketed as Veronal, it offered a significant improvement over previous hypnotics and became the progenitor of over 2,500 barbiturate compounds synthesized in the following decades. While its use declined with the advent of safer alternatives like benzodiazepines, the principles of its discovery and its impact on the treatment of insomnia and anxiety underscore its critical role in the history of drug development. This guide serves as a technical summary of that foundational work for the modern researcher.

References

- 1. ilab.org [ilab.org]

- 2. Story: Veronal [merckgroup.com]

- 3. weberrarebooks.com [weberrarebooks.com]

- 4. Barbital - Wikipedia [en.wikipedia.org]

- 5. general-anaesthesia.com [general-anaesthesia.com]

- 6. Biological Psychiatry in the Nineteenth and Twentieth Centuries [ouci.dntb.gov.ua]

- 7. epdf.pub [epdf.pub]

- 8. History of general anesthesia - Wikipedia [en.wikipedia.org]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

Chemical and physical properties of Barbital powder

An In-depth Technical Guide on the Core Chemical and Physical Properties of Barbital Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5,5-diethylbarbituric acid), first marketed as Veronal, is the prototypical long-acting barbiturate.[1][2] It was first synthesized in 1902 and introduced into medicine as a hypnotic and sedative.[2] Although its clinical use has largely been superseded by newer agents with more favorable safety profiles, such as benzodiazepines, this compound remains a crucial reference compound in pharmacological and chemical research.[3][4] Its well-characterized polymorphic nature and physicochemical properties make it a subject of continued interest in the fields of crystallography, pharmaceutical formulation, and analytical chemistry.[3][5] This guide provides a comprehensive overview of the core chemical and physical properties of this compound powder, detailed experimental protocols for their characterization, and visualizations of its primary mechanism of action and analytical workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that this compound exists in multiple polymorphic forms, which can influence properties like melting point and solubility.[3][6][7]

General and Structural Properties

| Property | Value | Reference |

| IUPAC Name | 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | [2][8][9] |

| Synonyms | Barbitone, Diethylmalonylurea, Veronal | [1][2][8] |

| CAS Number | 57-44-3 | [1] |

| Molecular Formula | C₈H₁₂N₂O₃ | [6][8] |

| Molecular Weight | 184.19 g/mol | [6][8] |

| Appearance | Colorless or white crystals or a white, crystalline powder. Odorless with a slightly bitter taste. | [6][10] |

Physicochemical Data

| Property | Value | Reference |

| pKa | 7.43 (at 25°C) | [1][6] |

| LogP (Octanol/Water) | 0.65 | [8][9] |

| Density | ~1.220 g/cm³ | [6][11] |

| Boiling Point | ~250 °C at 22 mmHg | [8] |

| Flash Point | 11 °C | [6][12] |

Polymorphism and Thermal Properties

This compound is known to exhibit complex polymorphism, with at least six identified forms (I, II, III, IV, V, VI).[3][7] The most common and stable forms have been characterized extensively.

| Polymorph | Melting Point (°C) | Notes | Reference |

| Form I (I⁰) | 188-192 °C | The most thermodynamically stable form at room temperature.[3][5] | [1][6] |

| Form II | 183 °C | Can be obtained by sublimation.[3][7] | [3] |

| Form III | 183 °C | Metastable form often present in commercial samples due to high kinetic stability.[3][5] | [3] |

| Form IV | 176 °C | Monoclinic crystal system.[3][7] | [3][7] |

| Form V | 176 °C | The most stable form at absolute zero; exhibits the highest density.[3][5] | [3] |

Solubility Data

The solubility of this compound varies depending on the solvent and temperature.

| Solvent | Solubility | Temperature | Reference |

| Water | 1 g in ~130 mL (7.149 g/L) | 25 °C | [1][6] |

| Boiling Water | 1 g in 13 mL | 100 °C | [1] |

| Ethanol | 1 g in 14 mL | Ambient | [1] |

| Chloroform | 1 g in 75 mL | Ambient | [1] |

| Ether | 1 g in 35 mL | Ambient | [1] |

| Acetone | Freely Soluble | Ambient | [1][10] |

| DMSO | Slightly Soluble | Ambient | [6][12] |

| Methanol | Slightly Soluble | Ambient | [6][12] |

The sodium salt of this compound (Sodium this compound, CAS: 144-02-5) is significantly more water-soluble, with 1 gram dissolving in about 5 mL of water.[1][13]

Mechanism of Action: GABA-A Receptor Modulation

The primary pharmacological effect of this compound, like other barbiturates, is the depression of the central nervous system (CNS).[14] This is achieved by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[14][15][16] this compound binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself.[16][17] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[14][18] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the CNS.[14][16]

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental Protocols

Characterization of this compound powder relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of a material, such as melting point and enthalpy of fusion, and to study polymorphic transitions.[19][20]

-

Objective: To determine the melting points and heats of fusion of this compound polymorphs and to observe solid-solid phase transitions.[3]

-

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC 7 or similar).[3][5]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound powder into a standard aluminum DSC pan.[3][5] Crimp-seal the pan to prevent sublimation, as this compound has a high propensity to sublimate.[3][5]

-

Methodology:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Calibrate the instrument for temperature and energy using certified standards like indium (mp 156.6 °C) and benzophenone (B1666685) (mp 48.0 °C).[5]

-

Purge the DSC cell with an inert gas (e.g., dry nitrogen at 20 mL/min).[5]

-

Heat the sample at a constant rate, typically 10 K/min.[3]

-

Record the heat flow versus temperature to generate a thermogram. Endothermic events (like melting) and exothermic events (like some phase transitions) will appear as peaks.[3]

-

-

Data Analysis: The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.[3] Transitions between polymorphs can be observed as endothermic or exothermic events prior to the final melting point.[3]

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the specific crystalline form (polymorph) of a solid material. Each polymorph produces a unique diffraction pattern.[21]

-

Objective: To identify the polymorphic form of a this compound sample by comparing its diffraction pattern to known standards.[3][22]

-

Instrumentation: A powder X-ray diffractometer (e.g., Siemens D-5000 or similar) with CuKα radiation (λ = 1.5406 Å).[3]

-

Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Methodology:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters. A typical scan might range from 2° to 40° 2θ with a scan rate of 0.005° 2θ/s.[3]

-

Initiate the X-ray source and detector scan. The detector measures the intensity of diffracted X-rays at different angles (2θ).

-

The output is a diffractogram showing diffraction intensity versus 2θ angle.

-

-

Data Analysis: The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure. The experimental pattern is compared with reference patterns for known this compound polymorphs (e.g., from the NIST Standard Reference Database) for identification.[22][23]

Caption: A typical experimental workflow for PXRD analysis.

Thermodynamic Relationships of Polymorphs

The different crystalline forms of this compound have specific thermodynamic relationships, which can be represented in an energy/temperature diagram. At any given temperature, the form with the lowest Gibbs free energy is the most stable. Transitions between forms can be enantiotropic (reversible) or monotropic (irreversible).

Caption: Thermodynamic relationships between major this compound polymorphs.[3][5]

Conclusion

This compound powder, despite its age, remains a compound of significant scientific interest. Its well-defined chemical and physical properties, coupled with its complex polymorphic behavior, provide a rich area for study in pharmaceutical sciences. The data and protocols presented in this guide offer a comprehensive technical resource for researchers, scientists, and drug development professionals working with this classic barbiturate. A thorough understanding of these core properties is essential for its use as a reference standard and for the development of new chemical entities with similar structural motifs.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Crystal Polymorphs of this compound: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 57-44-3 [m.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 57-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound sodium [chembk.com]

- 14. news-medical.net [news-medical.net]

- 15. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. youtube.com [youtube.com]

- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure determination of forms I and II of phenothis compound from X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Pharmacokinetics and Metabolism of Barbital: An In-depth Technical Guide for Researchers

For drug development professionals, researchers, and scientists, this technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of barbital in various animal models. This document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering insights into its behavior in preclinical studies.

This compound, one of the earliest synthesized barbiturates, exhibits a long duration of action, a characteristic attributed to its slow metabolism and elimination. Understanding its pharmacokinetic profile is crucial for its use in experimental pharmacology and for historical context in the development of sedative-hypnotic drugs. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to facilitate further research.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its slow elimination from the body. Unlike many other barbiturates, this compound undergoes limited metabolism, with a significant portion of the administered dose being excreted unchanged in the urine.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for this compound across a range of animal models is not extensively available in recent literature, with much of the research dating back several decades. The following tables summarize the available data.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |

| Half-life (t½) | Increased distribution volume suggests a longer half-life | Oral | Not Specified | Dystrophic and Normal Mice | [1] |

| Peak Plasma Time (Tmax) | ~2 hours (in dystrophic mice, earlier than normal) | Oral | Not Specified | Dystrophic and Normal Mice | [1] |

Table 2: this compound Distribution in Mice Tissues (2 hours post-oral administration)

| Tissue | Concentration (relative to plasma) | Animal Strain | Source | | :--- | :--- | :--- |[1] | | Skeletal Muscle | Lower in dystrophic mice | Dystrophic and Normal Mice |[1] | | Other Tissues | Generally lower in dystrophic mice | Dystrophic and Normal Mice |[1] |

Note: Much of the recent research on barbiturate (B1230296) pharmacokinetics has focused on phenothis compound (B1680315) and other derivatives. The data for this compound is limited, and further studies would be beneficial to establish a more complete pharmacokinetic profile across different species.

Metabolism of this compound

A key characteristic of this compound is its resistance to metabolic transformation in the liver. This is in stark contrast to many other barbiturates that are extensively metabolized by the cytochrome P450 (CYP450) enzyme system.

It is understood that this compound is not significantly oxidized by liver microsomal preparations. This lack of metabolism is a primary contributor to its long duration of action and its excretion primarily as an unchanged drug.

Metabolic Pathways

Due to its limited metabolism, a detailed signaling pathway for the biotransformation of this compound is not well-established. The primary route of elimination is renal excretion of the parent drug.

Experimental Protocols

Detailed experimental protocols for studying the pharmacokinetics and metabolism of this compound can be adapted from general methodologies used for other barbiturates.

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Animals: Male Sprague-Dawley rats (250-300g).

Drug Formulation: this compound sodium dissolved in sterile 0.9% saline to a final concentration of 20 mg/mL.

Experimental Procedure:

-

Animal Preparation: Rats are anesthetized with isoflurane. The jugular vein is cannulated for drug administration and blood sampling.

-

Dosing: A single intravenous bolus dose of this compound (e.g., 50 mg/kg) is administered through the cannula.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analysis: Plasma concentrations of this compound are determined using a validated HPLC or GC-MS method.

In Vivo Metabolism Study in Mice (Oral Administration)

Objective: To investigate the metabolism and excretion of this compound in mice after oral administration.

Animals: Male C57BL/6 mice (20-25g).

Drug Formulation: this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution.

Experimental Procedure:

-

Dosing: Mice are administered a single oral dose of this compound (e.g., 100 mg/kg) via gavage.

-

Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

-

Sample Collection: Urine and feces are collected at specified intervals (e.g., 0-24h, 24-48h, 48-72h).

-

Sample Processing: Urine samples are stored at -20°C. Fecal samples are homogenized in water.

-

Analysis: Urine and fecal homogenates are analyzed for the presence of this compound and potential metabolites using LC-MS/MS or GC-MS.

Analytical Methodology

The quantification of this compound in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation of barbiturates. Detection can be performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.

Conclusion

The pharmacokinetic profile of this compound in animal models is distinguished by its slow elimination, primarily as an unchanged drug through renal excretion. Its limited metabolism is a key factor contributing to its long duration of action. While comprehensive quantitative data for this compound is less abundant than for other barbiturates, the experimental protocols and analytical methods outlined in this guide provide a framework for conducting further research to fill these knowledge gaps. A thorough understanding of the pharmacokinetics and metabolism of this compound is essential for its continued use as a tool in pharmacological research and for appreciating the historical development of sedative-hypnotic drugs.

References

Synthesis of 5,5-Diethylbarbituric Acid: A Technical Guide

This guide provides a comprehensive overview of the synthesis pathway for 5,5-diethylbarbituric acid, commonly known as barbital. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data associated with the synthesis.

Overview of the Synthesis Pathway

The synthesis of 5,5-diethylbarbituric acid is a well-established process in medicinal chemistry, primarily achieved through the condensation of a disubstituted malonic ester with urea (B33335).[1] The overall process can be broken down into two key stages:

-

Stage 1: Synthesis of Diethyl Diethylmalonate: This initial step involves the dialkylation of diethyl malonate to introduce the two ethyl groups at the central carbon atom.

-

Stage 2: Condensation with Urea: The resulting diethyl diethylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide, to form the heterocyclic ring structure of this compound.

Below is a diagram illustrating the general workflow for the synthesis of 5,5-disubstituted barbiturates.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of diethyl diethylmalonate and its subsequent conversion to 5,5-diethylbarbituric acid.

Stage 1: Synthesis of Diethyl Diethylmalonate

This procedure outlines the dialkylation of diethyl malonate using ethyl iodide in the presence of sodium ethoxide.

Materials:

-

Diethyl malonate (freshly distilled)

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide (freshly distilled)

-

Ether

-

Sodium sulfate (B86663) (anhydrous)

Apparatus:

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide (First Addition): In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve 14.4 g of sodium metal in 190 ml of absolute ethanol. The reaction is exothermic and should be controlled.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring.

-

Slowly add 97.5 g of ethyl iodide through a dropping funnel.

-

Heat the mixture to boiling.

-

Preparation of Sodium Ethoxide (Second Addition): Once the reaction mixture is neutral, in a separate flask, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol.

-

Second Alkylation: Slowly add the second portion of sodium ethoxide solution to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.

-

Reflux the mixture overnight.

-

Work-up and Isolation: Distill off the ethanol. To the residue, add ether and water.

-

Separate the two layers using a separatory funnel.

-

Dry the ethereal layer over anhydrous sodium sulfate.

-

Purification: Remove the ether by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 221-222°C.

Stage 2: Synthesis of 5,5-Diethylbarbituric Acid (this compound)

This procedure describes the condensation reaction between diethyl diethylmalonate and urea to form this compound.

Materials:

-

Diethyl diethylmalonate

-

Urea (pulverized and dried)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Apparatus:

-

Autoclave or a high-pressure reaction vessel

-

Filter funnel (e.g., Büchner funnel)

-

Beakers

-

Heating and stirring apparatus

Procedure:

-

Preparation of Sodium Ethoxide: Dissolve 16 g of sodium metal in 300 g of absolute ethanol. Cool the resulting solution to room temperature.

-

Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate.

-

Add 20 g of pulverized and dried urea to the mixture.

-

Reaction: Gently warm the mixture to dissolve the urea. Heat the mixture in an autoclave at 108°C for 5 hours.

-

Isolation of the Sodium Salt: The sodium salt of diethylbarbituric acid will precipitate. Filter the salt and wash it with alcohol.

-

Formation of Free Acid: Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free 5,5-diethylbarbituric acid.

-

Purification: Recrystallize the crude product from water.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of diethyl diethylmalonate and 5,5-diethylbarbituric acid.

Table 1: Reagents for the Synthesis of Diethyl Diethylmalonate

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 100 g | ~0.624 |

| Sodium | 22.99 | 28.8 g | ~1.25 |

| Absolute Ethanol | 46.07 | 380 ml | - |

| Ethyl Iodide | 155.97 | 195 g | ~1.25 |

Table 2: Yield and Properties of Diethyl Diethylmalonate

| Parameter | Value |

| Theoretical Yield | ~144 g |

| Actual Yield | 112 g |

| Percentage Yield | 83% |

| Boiling Point | 221-222 °C |

Table 3: Reagents for the Synthesis of 5,5-Diethylbarbituric Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl diethylmalonate | 216.28 | 50 g | ~0.231 |

| Urea | 60.06 | 20 g | ~0.333 |

| Sodium | 22.99 | 16 g | ~0.696 |

| Absolute Ethanol | 46.07 | 300 g | - |

Table 4: Yield and Properties of 5,5-Diethylbarbituric Acid

| Parameter | Value |

| Theoretical Yield | ~42.5 g |

| Actual Yield | 27.5 g |

| Percentage Yield | ~64.7% |

| Melting Point | 183-185 °C |

Reaction Mechanism

The core of the synthesis is the condensation reaction between diethyl diethylmalonate and urea, which is a twofold nucleophilic acyl substitution. The strong base, sodium ethoxide, deprotonates urea, making it a more potent nucleophile. The deprotonated urea then attacks the electrophilic carbonyl carbons of the diethyl diethylmalonate in a stepwise manner, leading to the cyclized product after the elimination of two molecules of ethanol.[1]

References

Barbital Sodium Salt vs. Free Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences between barbital sodium salt and this compound free acid for research applications. Understanding the distinct physicochemical properties and handling requirements of each form is critical for experimental success, whether in neuroscience, biochemistry, or drug development. This document provides a comprehensive overview of their properties, detailed experimental protocols, and visual guides to their mechanism of action and preparation.

Core Differences and Physicochemical Properties

This compound, a derivative of barbituric acid, and its sodium salt present researchers with a choice between two forms with significantly different properties.[1] The free acid is less water-soluble, while the sodium salt is readily soluble in aqueous solutions.[2] This fundamental difference in solubility dictates their suitability for various experimental designs and requires distinct preparation protocols.

The primary mechanism of action for barbiturates like this compound is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to a specific site on the GABA-A receptor, barbiturates increase the duration of the chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for both this compound free acid and this compound sodium salt, providing a clear comparison for researchers.

| Property | This compound (Free Acid) | This compound Sodium Salt |

| Molecular Formula | C₈H₁₂N₂O₃[1] | C₈H₁₁N₂NaO₃[2] |

| Molecular Weight | 184.19 g/mol [1] | 206.17 g/mol [2] |

| pKa | 7.43 (at 25°C)[2][7] | Not applicable (salt form) |

| Melting Point | 188-192°C[2] | Decomposes |

| Water Solubility | 1 g in ~130 mL water; 7.149 g/L (25°C)[2][7][8] | 1 g in ~5 mL water[2] |

| Alcohol Solubility | 1 g in 14 mL alcohol[2] | 1 g in 400 mL alcohol[2] |

| Aqueous Solution pH | Saturated solution pH: 5.0-6.0[9] | 0.1 M aqueous solution pH: 9.4[2] |

Experimental Protocols

Accurate and reproducible experimental results begin with the correct preparation of reagents. The following protocols detail the preparation of stock solutions for both this compound free acid and its sodium salt.

Protocol 1: Preparation of this compound Free Acid Stock Solution

Objective: To prepare a stock solution of this compound free acid, which requires an alkaline solvent for dissolution due to its poor water solubility.

Materials:

-

This compound (Free Acid) powder

-

Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound free acid powder.

-

Initial Dissolution: In a volumetric flask, add a small amount of distilled water and the weighed this compound.

-

Alkalinization: While stirring, slowly add a dilute solution of NaOH (e.g., 1 M) dropwise. The this compound will dissolve as the solution becomes more alkaline and the this compound is converted to its soluble salt form.

-

pH Adjustment: Continue to add NaOH until all the this compound has dissolved. Carefully monitor the pH and adjust it to the desired final pH for your experiment using either dilute NaOH or hydrochloric acid (HCl).

-

Final Volume: Once the desired pH is reached and the solid is fully dissolved, add distilled water to the final volume mark on the volumetric flask.

-

Storage: Store the solution at an appropriate temperature, typically 2-8°C. Stability may be limited, so fresh preparation is often recommended.

Protocol 2: Preparation of this compound Sodium Salt Stock Solution

Objective: To prepare a stock solution of this compound sodium salt, which is readily soluble in water.

Materials:

-

This compound Sodium Salt powder

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound sodium salt powder.

-

Dissolution: Add the weighed salt to a volumetric flask containing a portion of the final volume of distilled water.

-

Mixing: Stir the solution until the this compound sodium salt is completely dissolved. The salt is freely soluble in water, so this should occur relatively quickly.[2]

-

pH Check and Adjustment: The aqueous solution of this compound sodium will be alkaline.[2] Check the pH and, if necessary, adjust it to the desired level for your experimental buffer using a suitable acid (e.g., HCl).

-

Final Volume: Add distilled water to the final volume mark on the volumetric flask.

-

Storage: Store the solution at 2-8°C.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

Caption: Comparative workflow for preparing stock solutions.

Caption: this compound's potentiation of GABA-A receptor signaling.

Research Applications: A Comparative Perspective

The choice between this compound free acid and its sodium salt is primarily dictated by the desired application and the required solvent system.

-

Aqueous Buffers: For applications requiring a stable pH in an aqueous environment, such as in electrophoresis or some enzyme assays, this compound sodium salt is the preferred choice due to its high water solubility and buffering capacity.[5][10] A common buffer is prepared using a combination of this compound and its sodium salt to achieve the desired pH.[10][11]

-

Organic Solvent Systems: When working with organic solvents or preparing formulations for non-aqueous delivery, the free acid form of this compound is more suitable due to its better solubility in alcohols and other organic solvents.[2]

-

In Vivo and In Vitro Neuroscience Studies: In electrophysiology and other neuroscience research, where this compound is used to modulate GABA-A receptor activity, the sodium salt is typically used to prepare aqueous solutions for direct application to tissues or cells.[3][12][13] The rapid dissolution and neutral to slightly alkaline pH of the resulting solution are advantageous in these sensitive biological systems.

Conclusion

The selection of this compound sodium salt versus its free acid form is a critical decision in experimental design. The high water solubility and alkaline nature of the sodium salt make it ideal for preparing aqueous buffers and for direct application in many biological assays. In contrast, the free acid's solubility in organic solvents lends itself to different formulation and experimental approaches. By understanding the distinct properties and adhering to the appropriate preparation protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and overall success of their investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. news-medical.net [news-medical.net]

- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Barbiturate - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound CAS#: 57-44-3 [m.chemicalbook.com]

- 8. 57-44-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound-Buffer [morphisto.de]

- 11. This compound-Sodium Buffer pH 8.6 [morphisto.de]

- 12. Distinct Structural Changes in the GABAA Receptor Elicited by Pentothis compound and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Barbital Exposure in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of Barbital and its close structural analog, Phenothis compound, in laboratory animals. The information presented is collated from numerous preclinical studies and is intended to serve as a resource for researchers and professionals in drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Long-term exposure to this compound in laboratory animals elicits a range of significant physiological and behavioral effects. Chronic administration impacts the central nervous system, leading to alterations in brain weight, neurochemistry, and behavior. The liver is another primary target, with notable changes in weight and enzyme activity. Furthermore, prolonged exposure can induce physical dependence and a characteristic withdrawal syndrome. Endocrine disruption and potential carcinogenicity have also been documented. This guide provides an in-depth examination of these effects, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the long-term effects of this compound and Phenothis compound exposure in laboratory animals.

Table 1: Neurological Effects of Long-Term this compound/Phenothis compound Exposure

| Species | Compound | Dose | Duration | Effect | Reference |

| Rat | This compound | 200 mg/kg/day (oral) | 30 weeks | ~10% reduction in brain weight | [1] |

| Rat (infant) | Phenothis compound | 15 mg/kg (intragastric) | 2 weeks | 3% reduction in brain growth | [2] |

| Rat (infant) | Phenothis compound | 60 mg/kg (intragastric) | 2 weeks | 12% reduction in brain growth | [2] |

| Rat | This compound | ~200 mg/kg/day (in drinking fluid) | 32 weeks | Significant reduction in brain weight | [3] |

Table 2: Hepatic Effects of Long-Term Phenothis compound Exposure

| Species | Compound | Dose | Duration | Effect | Reference |

| Mouse | Phenothis compound | 120 mg/kg (intraperitoneal) | 10 days | 25-30% increase in liver weight | [4] |

| Mouse | Phenothis compound | 100-150 mg/kg (intraperitoneal) | 10 days | Up to 74% increase in relative liver weight |

Table 3: Endocrine Effects of Long-Term Phenothis compound Exposure

| Species | Compound | Dose | Duration | Effect | Reference |

| Rat (male) | Phenothis compound | Not specified | 56 days | Significant decline in LH and Testosterone levels | |

| Rat (male) | Phenothis compound | Not specified | 56 days | Significant reduction in FSH level |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on long-term this compound exposure.

Induction of this compound Dependence via Oral Administration

This protocol describes a common method for inducing physical dependence on this compound in rats through their drinking water.

Objective: To establish a state of physical dependence on this compound for subsequent withdrawal studies.

Materials:

-

Male Wistar rats

-

This compound sodium

-

Drinking bottles

-

Animal caging

-

Analytical balance

Procedure:

-

Animal Acclimation: House male Wistar rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Drug Solution Preparation: Prepare a solution of this compound sodium in tap water. The concentration is gradually increased over the treatment period to induce dependence while managing initial sedative effects. A typical regimen starts at 0.1% (w/v) and is incrementally increased to a final concentration of 0.3-0.5% (w/v) over several weeks.

-

Administration: Replace the animals' regular drinking water with the this compound solution. The this compound solution is provided as the sole source of fluid.

-

Monitoring: Monitor the animals daily for general health, signs of toxicity (e.g., excessive sedation, ataxia), and body weight. Measure fluid consumption to estimate the daily dose of this compound ingested. A typical target dose is around 200 mg/kg/day.[1]

-

Duration: Continue administration for a period of 15 to 50 weeks to ensure the development of significant physical dependence.[1]

-

Withdrawal Induction: To initiate withdrawal, replace the this compound solution with regular tap water.

Assessment of this compound Withdrawal Syndrome

This protocol outlines the observation and quantification of withdrawal signs in this compound-dependent animals.

Objective: To assess the severity and timeline of the this compound withdrawal syndrome.

Procedure:

-

Induction of Dependence: Induce this compound dependence as described in Protocol 3.1.

-

Withdrawal Initiation: After the chronic exposure period, abruptly replace the this compound-containing fluid with regular water.

-

Observational Scoring: Observe the animals at regular intervals (e.g., every 4-6 hours) for the first 72 hours, and then less frequently for up to a week. Score the presence and severity of withdrawal signs using a standardized rating scale. Key signs to monitor include:

-

CNS Hyperexcitability: Tremors, muscle fasciculations, nuchal twitching, hyperreactivity to stimuli (e.g., sound).

-

Autonomic Signs: Piloerection, hyperthermia.

-

Behavioral Changes: Increased irritability, vocalization, ataxia.

-

Convulsions: Clonic-tonic or grand mal-type seizures.

-

-

Quantitative Measures: In addition to observational scoring, quantitative measures can include:

-

Body Weight: Record daily body weight, as weight loss is correlated with withdrawal severity.

-

Seizure Latency and Frequency: Record the time to the first convulsion and the total number of convulsions.

-

Audiogenic Seizure Susceptibility: Test for increased sensitivity to sound-induced seizures.

-

Carcinogenicity Bioassay of Phenothis compound in Drinking Water

This protocol is based on a lifetime exposure study in mice to assess the carcinogenic potential of Phenothis compound.

Objective: To determine the carcinogenic potential of long-term Phenothis compound exposure.

Materials:

-

BALB/c mice (both sexes)

-

Phenothis compound sodium

-

Drinking bottles

-

Standard laboratory diet

Procedure:

-

Animal Husbandry: House adult BALB/c mice in a controlled environment with free access to food and water.

-

Test Substance Preparation: Prepare a 0.05% solution of Phenothis compound sodium in the drinking water.[2]

-

Chronic Exposure: Administer the Phenothis compound solution as the sole source of drinking water for the lifespan of the mice.[2]

-

Control Group: A concurrent control group of mice receives untreated drinking water.

-

Clinical Observations: Observe the animals twice daily for any clinical signs of toxicity or tumor development. Record body weights and water consumption regularly.

-

Necropsy and Histopathology: At the end of the study (or when animals are found moribund), perform a complete necropsy on all animals. Collect all major organs and any gross lesions. Process tissues for histopathological examination, with a particular focus on the liver and lungs.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the long-term effects of this compound exposure.

This compound's Mechanism of Action at the GABA-A Receptor

This compound, like other barbiturates, exerts its primary effects on the central nervous system by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.

References

- 1. Phenothis compound: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

The Architecture of Sedation: A Technical Guide to the Structural Activity Relationship of Barbital Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the chemical structure of barbital derivatives and their pharmacological activity. By understanding these nuanced structural modifications, researchers can better design and develop novel therapeutics with enhanced efficacy and safety profiles for a range of central nervous system (CNS) disorders. This document provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) that govern the sedative, hypnotic, and anticonvulsant properties of this important class of molecules.

Core Principles of this compound Activity: The interplay of Lipophilicity and Acidity

The journey of a this compound derivative from administration to its site of action in the central nervous system is a delicate balance of physicochemical properties. Two key determinants of a derivative's potential for hypnotic activity are its acidity and its lipid-water solubility.[1]

To exert its effects on the CNS, a barbiturate (B1230296) must first cross the blood-brain barrier (BBB).[2] This requires a sufficient degree of lipophilicity. However, the molecule must also possess a specific range of acidity (pKa) to achieve the optimal ratio of ionized to unionized forms in the physiological environment.[1][3] It is the unionized form that readily traverses the lipid-rich BBB. An approximate 40%–60% dissociation is considered optimal for enabling a barbiturate to cross the BBB and elicit its effects.[1][3]

Barbituric acid itself lacks innate CNS activity due to its low lipophilicity.[4] The development of 5,5-disubstituted derivatives, such as this compound (5,5-diethylbarbituric acid), marked a turning point by introducing the necessary lipophilic character to induce sleep.[4][5]

The Crucial Role of C-5 Substitutions

The substituents at the fifth carbon atom of the barbituric acid ring are paramount in defining the compound's pharmacological profile, including its potency and duration of action.[6]

Table 1: Structure-Activity Relationship of Substituents at C-5

| Structural Modification | Effect on Activity | Rationale |

| Sum of Carbon Atoms | Optimal hypnotic activity is achieved when the total number of carbon atoms of both substituents is between 6 and 10.[1][2] | This range provides the ideal balance of lipophilicity for BBB penetration and receptor interaction. Increasing the carbon count beyond this range can decrease activity despite higher lipophilicity.[2] |

| Branching | Branched-chain isomers exhibit greater lipid solubility and hypnotic activity but have a shorter duration of action compared to their straight-chain counterparts.[1][2][3] | Increased branching enhances metabolic susceptibility, leading to faster inactivation and a shorter duration of action.[1][3] |

| Unsaturation | The presence of unsaturated bonds (e.g., allyl, alkynyl) or cyclic structures (e.g., cycloalkenyl) at C-5 generally increases potency.[2] | These features can enhance binding affinity to the target receptor. |

| Aromatic/Alicyclic Groups | Aromatic or alicyclic substituents at C-5 are more potent than aliphatic substituents with the same number of carbon atoms.[2] | The rigid and bulky nature of these groups can lead to more favorable interactions with the binding site. |

| Polar Substituents | Introduction of polar groups (e.g., -OH, -COOH, -NH2) into an aromatic ring at C-5 decreases both lipid solubility and potency.[2][7] | Reduced lipophilicity hinders the ability of the molecule to cross the blood-brain barrier. |

Modifications at Other Positions: Fine-Tuning Activity

While the C-5 position is the primary focus for activity, modifications at other positions of the barbituric acid ring can further modulate the pharmacological properties.

Table 2: Influence of Modifications at N-1, N-3, and C-2

| Position | Modification | Effect on Activity | Rationale |

| N-1 | Methylation (e.g., Mephothis compound) | Does not significantly alter hypnotic activity but can influence anticonvulsant properties.[2] | N-alkylation can affect the metabolic profile and receptor interaction kinetics.[8] |

| N-1 and N-3 | Substitution at both nitrogen atoms renders the compound inactive. | The acidic proton at N-1 is crucial for the necessary ionization state. Loss of this acidity prevents the molecule from achieving the required properties for CNS activity.[1] | |

| C-2 | Replacement of the carbonyl oxygen with a sulfur atom (Thiobarbiturates, e.g., Thiopental).[2] | Results in a more rapid onset and shorter duration of action.[2][4] | The increased lipophilicity of thiobarbiturates facilitates faster entry into the CNS.[4] |

Mechanism of Action: Enhancing GABAergic Inhibition

The primary mechanism of action for this compound derivatives is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[4][9][10] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron.[9][11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a CNS depressant effect.[9][10]

Barbiturates bind to a distinct allosteric site on the GABAA receptor, different from the binding sites for GABA and benzodiazepines.[11][12] Their modulatory effect is characterized by an increase in the duration of the chloride channel opening, in contrast to benzodiazepines which increase the frequency of opening.[11][12] At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA, which contributes to their higher toxicity in overdose compared to benzodiazepines.[10][12]

Some barbiturates, like phenothis compound, also exhibit a secondary mechanism by blocking excitatory neurotransmission mediated by glutamate (B1630785) at AMPA and kainate receptors.[12][13] This dual action of enhancing inhibition and reducing excitation contributes to their potent anticonvulsant effects.

Experimental Protocols

The evaluation of this compound derivatives involves a combination of synthetic chemistry and pharmacological screening.

General Synthesis of 5,5-Disubstituted Barbituric Acids

A common and versatile method for the synthesis of this compound and its derivatives is the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base, such as sodium ethoxide.[7][14]

General Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-